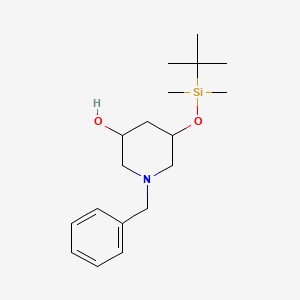

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Description

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is a six-membered heterocyclic compound featuring a piperidine backbone substituted with a benzyl group at position 1, a hydroxyl group at position 3, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 4. The TBS group is a common protecting moiety for alcohols, enhancing stability during synthetic workflows while allowing selective deprotection under mild acidic conditions . This compound is structurally related to intermediates in alkaloid synthesis and glycosidase inhibitor development, though its commercial availability has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name |

1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCLOBPWVYSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available piperidine derivatives.

Protection of Hydroxyl Group: The hydroxyl group at the 5-position is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Chemical Reactions Analysis

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is not well-documented. its reactivity is primarily influenced by the presence of the TBDMS protecting group and the benzyl group. These groups can be selectively removed or modified under specific conditions, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Features

Key Observations :

Substituent Complexity :

- The target compound has fewer substituents compared to di-Benzyl Miglustat Isomer , which features allyloxy, benzyloxy, and TBS-O-methyl groups. This reduces steric hindrance but may limit applications requiring multi-functional scaffolds.

- Unlike (3R,5R)-1-Benzyloxycarbonyl-3,5-bis(TBS)piperidin-4-ol , the target compound lacks a carbamate group, simplifying deprotection steps but reducing stability under basic conditions.

Synthetic Accessibility: The synthesis of (3R,5R)-1-Benzyloxycarbonyl-3,5-bis(TBS)piperidin-4-ol involves sequential silylation and benzyloxycarbonyl protection, achieving 74% yield after hydrogenolysis . Di-Benzyl Miglustat Isomer requires multi-step orthogonal protections (e.g., allyl, benzyl, TBS), increasing synthetic complexity .

Functional Group Reactivity :

- The TBS group in the target compound offers hydrolytic stability compared to benzyl ethers but requires fluoride-based deprotection (e.g., TBAF). This contrasts with the benzyloxycarbonyl group in compound 10 , which is removed via hydrogenation.

- The hydroxyl group at position 3 in the target compound is unprotected, enabling direct functionalization, unlike the bis-TBS-protected compound 11 .

Biological Activity

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol, also known by its CAS number 825644-18-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its therapeutic potential.

The molecular formula of 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol is , with a molecular weight of approximately 321.53 g/mol. Its structure includes a piperidine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 825644-18-6 |

| Molecular Formula | C18H31NO2Si |

| Molecular Weight | 321.53 g/mol |

| LogP | 3.581 |

| PSA | 32.7 |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol have not been exhaustively documented; however, studies on related compounds suggest promising avenues for exploration.

Neuroprotective Effects

Piperidine derivatives are often studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that interact with neurotransmitter systems or modulate neuroinflammation may provide protective effects in conditions like Alzheimer's disease or multiple sclerosis. Research into related compounds indicates that modifications to the piperidine structure can enhance neuroprotective properties .

Case Studies and Research Findings

While specific case studies on 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol are scarce, several relevant studies on structurally similar compounds provide insight into its potential:

- Study on Piperidine Derivatives : A study published in MDPI highlighted the synthesis and biological evaluation of various piperidine derivatives, some of which exhibited significant anti-cancer activity against multiple cell lines, indicating the potential for similar effects in new derivatives .

- Neuroprotective Potential : Research focusing on the neuroprotective effects of piperidine-based compounds has shown promise in reducing oxidative stress and inflammation in neuronal cells . This suggests that 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol may also possess similar protective qualities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.